Acetoxy-triisopropylsilane
Description
Acetoxy-triisopropylsilane (C11H24O2Si) is an organosilicon compound featuring a triisopropylsilyl group bonded to an acetoxy functional group. While direct data on this compound are absent in the provided evidence, its structure suggests applications in organic synthesis, surface modification, or polymer chemistry. The acetoxy group may hydrolyze in moist environments, releasing acetic acid and forming silanol intermediates, which can act as crosslinkers .
Properties
Molecular Formula |
C11H24O2Si |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
tri(propan-2-yl)silyl acetate |
InChI |
InChI=1S/C11H24O2Si/c1-8(2)14(9(3)4,10(5)6)13-11(7)12/h8-10H,1-7H3 |
InChI Key |
UGIHCIMWTGSZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organosilanes
Structural and Functional Group Variations
The table below highlights key structural differences between Acetoxy-triisopropylsilane and related compounds:
*Calculated based on formula C11H24O2Si.
Key Observations:
- Steric Effects : Triisopropyl groups in this compound likely reduce hydrolysis rates compared to triethoxy or trimethoxy variants, which are more reactive due to smaller substituents .
- Functional Group Reactivity: Amino and isocyanato groups enable covalent bonding with polymers or biomolecules . Methacryloxy groups participate in free-radical polymerization . Acetoxy groups may act as transient crosslinkers via hydrolysis, releasing acetic acid .
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- Volatility: Triisopropyl groups increase hydrophobicity and reduce volatility compared to trimethoxy silanes (e.g., boiling point of 3-Aminopropyltriethoxysilane: 217°C ).
- Hydrolysis: Acetoxy groups hydrolyze faster than methoxy or ethoxy groups under acidic/basic conditions, forming silanol intermediates. This property is critical in moisture-curing applications .
- Solubility: Bulky triisopropyl groups may limit solubility in polar solvents compared to triethoxy variants, which are miscible with ethanol and water .
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